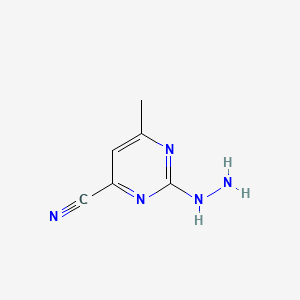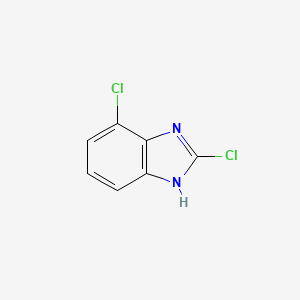
2,4-dichloro-1H-benzimidazole
Übersicht
Beschreibung
2,4-dichloro-1H-benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Benzimidazole derivatives are synthesized in a multistep process . The exact synthesis process for this compound is not specified in the available literature.Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two chlorine atoms at the 2nd and 4th positions .Wissenschaftliche Forschungsanwendungen
Heterocyclization Methods
A study by Naeimi and Babaei (2017) details a microwave-assisted method for the synthesis of benzimidazole derivatives, including 2,4-dichloro-1H-benzimidazole, using DDQ as an oxidant. This method offers high yields, an easy work-up procedure, and short reaction times (Naeimi & Babaei, 2017).
DNA Topoisomerase I Inhibitors
Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including this compound, which showed inhibitory effects on mammalian type I DNA topoisomerase, suggesting potential medical applications (Alpan, Gunes, & Topçu, 2007).
Antiviral Activity
Garuti et al. (1982) reported that certain 1-(hydroxyalkyl)-1H-benzimidazoles, including 2,4-dichloro derivatives, exhibited in vitro activity against herpes simplex virus and poliovirus, indicating their potential in antiviral therapy (Garuti et al., 1982).
Crystal Structure Analysis
Kaynak et al. (2008) conducted a study on the synthesis and crystal structure of this compound derivatives, providing insight into their molecular structure and potential applications in material science and pharmacology (Kaynak et al., 2008).
Ionic Liquid Synthesis
Nikpassand and Pirdelzendeh (2016) explored the green synthesis of benzimidazoles using ionic liquids, demonstrating the versatility and environmental benefits of such methods in producing compounds like this compound (Nikpassand & Pirdelzendeh, 2016).
Corrosion Inhibition
Khaled (2003) investigated the role of benzimidazole derivatives as corrosion inhibitors for iron in acidic solutions, with potential implications for industrial applications (Khaled, 2003).
Antihypertensive Activity
Sharma, Kohli, and Sharma (2010) synthesized benzimidazole derivatives and evaluated their potential as antihypertensive agents, indicating a possible application in cardiovascular medicine (Sharma, Kohli, & Sharma, 2010).
Wirkmechanismus
Target of Action
2,4-Dichloro-1H-benzimidazole is a derivative of the benzimidazole family, which is known for its broad range of biological activities Benzimidazole derivatives have been reported to inhibit various enzymes, including urease and eukaryotic topoisomerase II . These enzymes play crucial roles in biological processes such as protein digestion and DNA replication, respectively.
Mode of Action
For instance, some benzimidazole derivatives can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . Others act as inhibitors of enzymes like urease and eukaryotic topoisomerase II , disrupting their normal function.
Biochemical Pathways
Benzimidazole derivatives have been reported to exert their antitumor activity through versatile mechanisms such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, and enzyme inhibition .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Benzimidazole derivatives have been reported to have moderate to high ability to scavenge peroxyl radicals , which could potentially lead to antioxidant activity. Additionally, some benzimidazole derivatives have shown significant anticancer activity .
Action Environment
It is known that the chemical properties of benzimidazole derivatives, such as solubility and stability, can be influenced by factors like ph and temperature .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-1H-benzimidazole has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor This suggests that it interacts with this receptor, potentially influencing its function
Cellular Effects
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor . This suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are known to be key components to functional molecules that are used in a variety of everyday applications . This suggests that this compound may have similar stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Benzimidazole derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may have similar dosage-dependent effects in animal models.
Metabolic Pathways
It has been found to be rapidly metabolized by human hepatic microsomes . This suggests that it may interact with enzymes or cofactors in these metabolic pathways.
Eigenschaften
IUPAC Name |
2,4-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRVNDMYDSKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
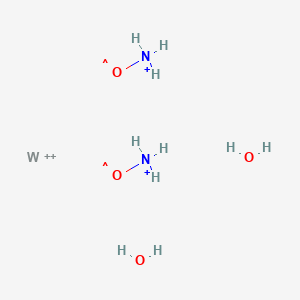
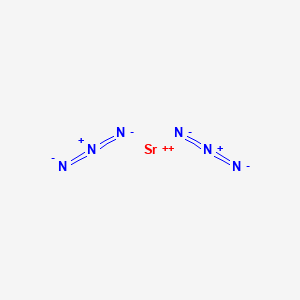
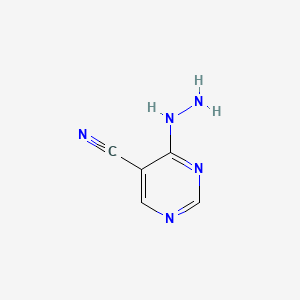
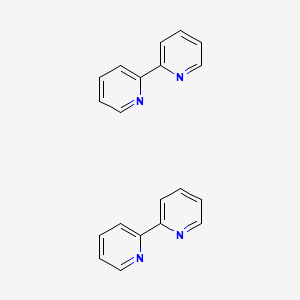

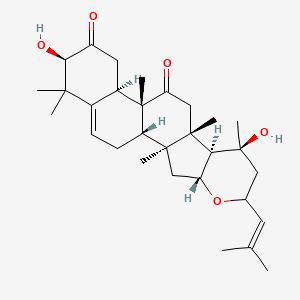
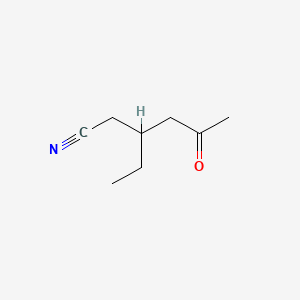
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
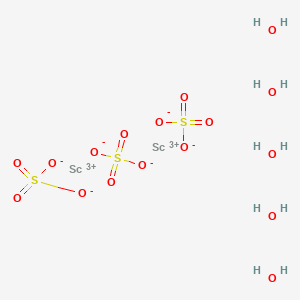
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
